molecular formula C12H20O3 B13334108 tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate

tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B13334108
M. Wt: 212.28 g/mol
InChI Key: GOSCCVTXSPXIEI-WCBMZHEXSA-N
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Description

tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One efficient method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester under metal-free conditions . Another approach utilizes flow microreactor systems to introduce the tert-butoxycarbonyl group into the compound, offering a more sustainable and efficient process compared to traditional batch methods .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs continuous flow processes, which enhance the efficiency and scalability of the synthesis. These methods leverage the advantages of microreactor technology, such as improved heat and mass transfer, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It finds applications in the production of polymers, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with enzymes or receptors in biological systems. The ketone group can participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,2S)-2-methyl-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    tert-Butyl (1R,2S)-2-methyl-4-aminocyclohexane-1-carboxylate: Contains an amino group in place of the ketone.

Uniqueness

tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the ketone group allows for diverse chemical transformations, while the tert-butyl ester group provides stability and protection during synthetic processes .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

tert-butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8,10H,5-7H2,1-4H3/t8-,10+/m0/s1

InChI Key

GOSCCVTXSPXIEI-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1CC(=O)CC[C@H]1C(=O)OC(C)(C)C

Canonical SMILES

CC1CC(=O)CCC1C(=O)OC(C)(C)C

Origin of Product

United States

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